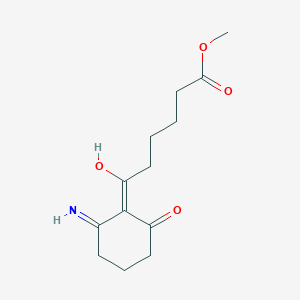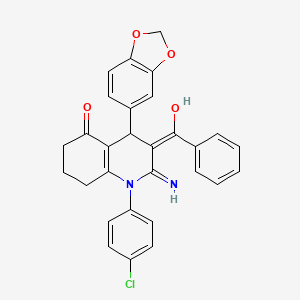![molecular formula C20H18ClNO2 B3721427 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721427.png)
2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
Übersicht
Beschreibung
2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as CB-1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist works by blocking the 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione receptors in the endocannabinoid system. This results in the reduction of the activity of the endocannabinoid system, which plays a crucial role in regulating appetite, metabolism, and reward pathways. By blocking the 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione receptors, 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist can reduce appetite, increase energy expenditure, and decrease the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist has been shown to have a range of biochemical and physiological effects. It can reduce food intake and body weight in animal models of obesity. It can also improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist is its specificity for the 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione receptor. This allows for targeted modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist. One area of research is the development of more potent and selective 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonists. Another area of research is the investigation of the long-term effects of 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist on metabolism and body weight. Additionally, the potential use of 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist in the treatment of other disorders, such as anxiety and depression, is an area of interest. Finally, the development of more effective delivery methods for 2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist is an important area of research.
Wissenschaftliche Forschungsanwendungen
2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione antagonist has been studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and pharmacology. It has been shown to have potential in the treatment of obesity, diabetes, and addiction. Its ability to modulate the endocannabinoid system has also been studied extensively.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-18-9-5-4-8-15(18)12-22-13-17-19(23)10-16(11-20(17)24)14-6-2-1-3-7-14/h1-9,13,16,23H,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDKDQWRVPFKDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC=CC=C2Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![diethyl 5-{2-[2-[(4-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3721344.png)
![N-(2,2-dimethyl-1,2-dihydrobenzo[f]isoquinolin-4-yl)leucine](/img/structure/B3721349.png)

![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B3721359.png)
![N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-1-naphthamide](/img/structure/B3721367.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 3-bromobenzoate](/img/structure/B3721397.png)
![methyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B3721403.png)
![6-amino-2-{[(1-benzyl-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B3721404.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721405.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(propylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3721416.png)
![N-cyclopentyl-1-[({[4-(2-furyl)-2,6-dioxocyclohexylidene]methyl}amino)methyl]-3,4-dihydroisoquinoline-2(1H)-carbothioamide](/img/structure/B3721418.png)
![2-{[(4-methyl-1-piperazinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721429.png)
![5,5-dimethyl-2-({[2-(methylthio)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B3721443.png)